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Compound of Interest

Compound Name: 3,5-Dichloro-4-fluoronitrobenzene

Cat. No.: B1581561

An In-depth Technical Guide to 3,5-Dichloro-4-fluoronitrobenzene (CAS 3107-19-5)

Abstract: This guide provides a comprehensive technical overview of 3,5-Dichloro-4-
fluoronitrobenzene, a key halogenated aromatic intermediate. With CAS Number 3107-19-5,
this compound is a valuable building block in medicinal chemistry and agrochemical synthesis,
primarily owing to the unique reactivity conferred by its pattern of substitution. We will delve into
its physicochemical properties, detail a robust laboratory-scale synthesis protocol, explore the
mechanistic underpinnings of its reactivity, and discuss its applications, spectroscopic
signature, and essential safety protocols. This document is intended for researchers, synthetic
chemists, and professionals in drug development who require a deep, practical understanding
of this versatile reagent.

Core Physicochemical & Structural Properties

3,5-Dichloro-4-fluoronitrobenzene is a crystalline solid at room temperature. Its molecular
structure is characterized by a benzene ring substituted with two chlorine atoms meta to a nitro
group, and a fluorine atom positioned between the two chlorine atoms and para to the nitro
group. This specific arrangement of electron-withdrawing groups dictates its chemical behavior,
particularly its susceptibility to nucleophilic aromatic substitution.

Table 1: Key Properties and Identifiers
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Property Value Source(s)
CAS Number 3107-19-5 [1][2][3]
Molecular Formula CeH2CI2FNO2 [2][3]
Molecular Weight 209.99 g/mol [2][3]
Appearance Off-white to light yellow powder e

or crystals
Melting Point 44 °C [61[7]
Boiling Point 259.3 °C at 760 mmHg [41[6]
Density 1.622 g/cm3 (Predicted) [4161071
Flash Point 110.6 °C [4][6]
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| Storage | Store at room temperature, sealed in a dry place [[7] |

Synthesis Protocol: Halogen Exchange (Halex)
Reaction

The most common and efficient laboratory synthesis of 3,5-dichloro-4-fluoronitrobenzene
involves a nucleophilic aromatic substitution of a chlorine atom with fluoride, a process known
as the Halex reaction. The starting material is 3,4,5-trichloronitrobenzene.

Causality and Experimental Rationale:

e Solvent Choice: Dimethylformamide (DMF) is a polar aprotic solvent. Its high dielectric
constant helps to dissolve the ionic potassium fluoride and stabilize the charged intermediate
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(Meisenheimer complex) formed during the reaction, without solvating the fluoride anion so
strongly as to reduce its nucleophilicity.

Reagent: Anhydrous potassium fluoride (KF) is used as the fluoride source. It is crucial to
use the anhydrous form, as water can compete as a nucleophile and lead to undesired
hydroxylation byproducts.

Temperature: The reaction requires significant thermal energy (140 °C) to overcome the
activation energy associated with breaking the aromatic C-Cl bond and disrupting the ring's
aromaticity in the transition state.[8]

Detailed Laboratory Protocol

Objective: To synthesize 3,5-dichloro-4-fluoronitrobenzene from 3,4,5-trichloronitrobenzene.
Materials:

3,4,5-trichloronitrobenzene (13.55 g, 59 mmol)

Anhydrous Potassium Fluoride (KF) (4.65 g, 80 mmol initially, plus 2.5 g later)
Dimethylformamide (DMF), anhydrous (66 mL)

Diethyl ether

Water (deionized)

Brine (saturated NacCl solution)

Magnesium sulfate or sodium sulfate (anhydrous)

Procedure:

e Combine 3,4,5-trichloronitrobenzene (13.55 g), potassium fluoride (4.65 g), and DMF (66
mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[8]

e Heat the mixture to 140 °C and maintain this temperature with vigorous stirring for 15 hours.

[8]
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Cool the mixture slightly, add an additional 2.5 g of potassium fluoride, and continue stirring
at 140 °C for another 15 hours.[8]

After cooling to room temperature, pour the reaction mixture into a separatory funnel
containing water.

Extract the aqueous phase three times with diethyl ether.
Combine the organic extracts and wash sequentially with water and then with brine.[8]

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
remove the solvent under reduced pressure using a rotary evaporator.[8]

The resulting dark solid should be purified by column chromatography on silica gel to yield
the final product as a yellow powder.[8]
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Caption: Synthesis workflow for 3,5-dichloro-4-fluoronitrobenzene.

Chemical Reactivity: A Study in Nucleophilic
Aromatic Substitution (SNAr)

The reactivity of 3,5-dichloro-4-fluoronitrobenzene is dominated by the principles of
Nucleophilic Aromatic Substitution (SNAr).
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Mechanistic Principles: The benzene ring is heavily activated towards nucleophilic attack due to
the strong electron-withdrawing effect (-1 and -R) of the nitro group. This effect is most
pronounced at the ortho and para positions, where it can effectively stabilize the negative
charge of the intermediate Meisenheimer complex through resonance. The chlorine and
fluorine atoms also contribute an inductive withdrawing effect (-1), further increasing the
electrophilicity of the ring carbons.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on
the aromatic ring.[9] Paradoxically, fluorine is a better leaving group than chlorine in many
SNAr reactions. This is because fluorine's high electronegativity makes the carbon atom it is
attached to (C4) the most electrophilic and, therefore, the most susceptible to nucleophilic
attack. This polarization significantly lowers the activation energy of the initial, slow step,
accelerating the overall reaction rate.[10] The subsequent, faster step involves the loss of the
leaving group (fluoride) to restore aromaticity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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